molecular formula C6-H14 B166423 2,2-dimethylbutane CAS No. 75-83-2

2,2-dimethylbutane

Cat. No. B166423
CAS RN: 75-83-2
M. Wt: 86.18 g/mol
InChI Key: HNRMPXKDFBEGFZ-UHFFFAOYSA-N
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Description

2,2-dimethylbutane, also known as neohexane, is an organic compound with the formula C6H14 or (H3C-)3-C-CH2-CH3 . It is an alkane and the most compact and branched of the hexane isomers . It is a colorless and flammable liquid with a specific gravity of 0.6444 . It is insoluble in water but miscible with alcohol, ether, acetone, benzene, and petroleum ether .


Synthesis Analysis

2,2-dimethylbutane can be synthesized by the hydroisomerisation of 2,3-dimethylbutane using an acid catalyst . It can also be synthesized by isomerization of n-pentane in the presence of a catalyst containing combinations of one or more of palladium, platinum, rhodium, and rhenium on a matrix of zeolite, alumina, silicon dioxide, or other materials .


Molecular Structure Analysis

The molecular weight of 2,2-dimethylbutane is 86.1754 . The IUPAC Standard InChI is InChI=1S/C6H14/c1-5-6(2,3)4/h5H2,1-4H3 . The 3D structure of 2,2-dimethylbutane can be viewed using Java or Javascript .


Chemical Reactions Analysis

2,2-dimethylbutane can serve as a nucleation site and promote the formation of methane hydrates . The low mobility of the 2,2-dimethylbutane molecule, and the longer residence time and hydrate-like structure of water molecules in its hydration shell appear as important contributors to its behavior .


Physical And Chemical Properties Analysis

2,2-dimethylbutane is a colorless liquid with an odor of gasoline . It has a boiling point of 48.4±7.0 °C at 760 mmHg . The vapor pressure is 324.3±0.0 mmHg at 25°C . The flash point is -35.5±11.7 °C . The specific gravity is 0.649 .

Scientific Research Applications

Probe Molecule in Metal Catalysts

2,2-dimethylbutane is utilized as a probe molecule in metal catalysts. It is particularly suitable for this purpose as it combines an isobutyl and an ethyl group, which represent two archetypes for hydrocarbon reactions on metal catalysts. This application is significant in the study of hydrogen-deuterium exchange, hydrogenolysis, and isomerization of 2,2-dimethylbutane on various metals and alloys, providing insights into factors like surface morphologies and the role of non-metallic promoters (Burch & Paâl, 1994).

Surface Tension Measurements

The surface tension of 2,2-dimethylbutane has been measured over a range of temperatures, contributing to the understanding of its physical properties. This study is crucial for applications involving temperature-sensitive processes (Gao, Zhao, & Liu, 2009).

Study of Gamma Radiolysis

Investigations into the gamma radiolysis of 2,2-dimethylbutane provide insights into the chemical changes and reactions it undergoes under radiation. This research has implications for understanding the stability and reaction pathways of hydrocarbons in radiative environments (Castello, Grandi, & Munari, 1974).

Analysis of Molecular Rotation and Translation in Crystals

Studies on the nuclear magnetic resonance absorption of 2,2-dimethylbutane in crystals reveal insights into molecular rotation and translation. This research enhances the understanding of the physical behavior of hydrocarbons in solid states, particularly in crystalline forms (Aston, Segall, & Fuschillo, 1956).

Investigation of Phase Changes

Research on the phase changes in 2,2-dimethylbutane contributes to the broader understanding of the behavior of hydrocarbons during transitions between different states of matter. This includes studying the heat capacities and thermodynamic properties across various phases (Adachi, Suga, & Seki, 1971).

Application in Hydrogenolysis Studies

2,2-dimethylbutane is used in the study of hydrogenolysis over various metal catalysts. This research helps in understanding the reactivity and selectivity of hydrocarbons in the presence of different catalysts (Machiels, 1979).

Role in Surface Chemistry

The reactions of 2,2-dimethylbutane on iridium surfaces have been studied, contributing to the knowledge of surface chemistry and the interaction of hydrocarbons with metal surfaces. This is important for applications in catalysis and surface science (Vogelzang & Ponec, 1988).

Safety And Hazards

Inhalation of 2,2-dimethylbutane causes dizziness, nausea, and vomiting; concentrated vapor may cause unconsciousness and collapse . Contact with the liquid causes irritation of eyes; repeated contact may produce irritation of skin . Ingestion causes irritation of the stomach . It is highly flammable, and its vapors can be explosive .

Future Directions

The presence of a somewhat larger hydrocarbon like 2,2-dimethylbutane in low concentration can significantly impact hydrate nucleation and hence have immediate impact in, for example, flow assurance in oil-gas pipelines . More research is needed to further understand the potential applications of 2,2-dimethylbutane in various industries.

Relevant Papers

  • “Might a 2,2-Dimethylbutane Molecule Serve as a Site to Promote Gas Hydrate Nucleation?” by Zhengcai Zhang, Peter G. Kusalik, and Guang-Jun Guo .
  • “The Thermodynamics of 2,2-Dimethylbutane, Including the Heat Capacity, Heats of Transitions, Fusion and Vaporization and the Entropy” by John E. Kilpatrick and Kenneth S. Pitzer .

properties

IUPAC Name

2,2-dimethylbutane
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InChI

InChI=1S/C6H14/c1-5-6(2,3)4/h5H2,1-4H3
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InChI Key

HNRMPXKDFBEGFZ-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C)C
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Molecular Formula

C6H14
Record name NEOHEXANE
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DSSTOX Substance ID

DTXSID4025111
Record name 2,2-Dimethylbutane
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Molecular Weight

86.18 g/mol
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Physical Description

Neohexane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Irritating vapor. Flash point -54 °F., Colorless liquid with mild gasoline-like odor; [ACGIH], Clear liquids with mild, gasoline-like odors.
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Boiling Point

121.5 °F at 760 mmHg (NTP, 1992), 49.7 °C, 121.5 °F
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Flash Point

-54 °F (NTP, 1992), -54 °F (-48 °C) closed cup, -54 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 21.2 mg/L at 25 °C, Soluble in ethanol, diethyl ether; very soluble in acetone, benzene, petroleum ether, carbon tetrachloride
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Density

0.649 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6444 g/cu cm at 25 °C, 0.649
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), 3
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Vapor Pressure

274 mmHg at 70 °F ; 400 mmHg at 87.8 °F (NTP, 1992), 319.0 [mmHg], 319 mm Hg at 25 °C, 274 mmHg
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Product Name

2,2-Dimethylbutane

Color/Form

Colorless liquid

CAS RN

75-83-2
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Melting Point

-148 °F (NTP, 1992), -99.9 °C, -148 °F
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Synthesis routes and methods

Procedure details

Complex 6 was also tested for the hydrogenation of several other substrates. Heating 1-octene with complex 6 (10 mol %) under 4 atm H2 (THF-d8 solvent, 80° C., 24 hours) produced n-octane (70%) and internal octene isomers (30%, arising from isomerization of the 1-octene) (Table 6, entry 2). Prolonging the reaction time to 48 hours resulted in a higher yield (76%) of n-octane. Internal octene isomers (24%) remained at the end of the reaction, indicating that the terminal 1-octene is hydrogenated more rapidly than its internal isomers. The more sterically hindered olefins 3,3-dimethyl-1-butene and α-methylstyrene were also hydrogenated under the same reaction conditions (4 atm H2, 80° C.), albeit somewhat more slowly, affording neohexane (97%) and isopropylbenzene (48%) after 48 hours (Table 6, entries 3 and 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
olefins 3,3-dimethyl-1-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%
Yield
48%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethylbutane
Reactant of Route 2
2,2-dimethylbutane
Reactant of Route 3
2,2-dimethylbutane
Reactant of Route 4
2,2-dimethylbutane
Reactant of Route 5
2,2-dimethylbutane
Reactant of Route 6
2,2-dimethylbutane

Citations

For This Compound
8,320
Citations
TY Makogon, AP Mehta, ED Sloan - Journal of Chemical & …, 1996 - ACS Publications
Three-phase (ice + hydrate + vapor and liquid water + hydrate + vapor) equilibrium data are presented for xenon structure I (sI) hydrate in the temperature range 228−288 K. Four-phase …
Number of citations: 84 pubs.acs.org
FD Lenahan, M Piszko, T Klein… - Journal of Chemical & …, 2022 - ACS Publications
Diffusive mass transport in binary mixtures of a liquid solvent and dissolved helium (He) or krypton (Kr) close to infinite dilution is investigated by determining the Fick diffusion coefficient …
Number of citations: 10 pubs.acs.org
JB Galvin, R Panson - … Toxicology and Environmental Health Part A, 1999 - Taylor & Francis
Skin Irritation No studies investigating 2, 2-dimethylbutane’s skin irritation potential have been published. However, light petroleum distillates are lipid soluble and can cause skin …
Number of citations: 1 www.tandfonline.com
MM Hicks-Bruun, JH Bruun… - Journal of the American …, 1939 - ACS Publications
1.. Introduction.—In previouspublications, 2, 8 the authors have reported the isolation of pure samples of four isomeric hexanes:«-hexane bp 68.7, 3-methylpentane bp 63.2, 2-methylpen…
Number of citations: 15 pubs.acs.org
M Yu, JC Wyss, RD Noble, JL Falconer - Microporous and mesoporous …, 2008 - Elsevier
Adsorption rates of 2,2-dimethylbutane (DMB) from the liquid phase into MFI zeolite crystals were measured by a volumetric/gravimetric method. Desorption rates in the presence of …
Number of citations: 38 www.sciencedirect.com
JP Bellat, E Lemaire, JM Simon, G Weber, AC Dubreuil - Adsorption, 2005 - Springer
In this paper we present the major results of a thermodynamic and structural study of the adsorption of 2-methylpentane (2MP) and 2,2-dimethylbutane (22DMB) on a ZSM-5 zeolite …
Number of citations: 15 link.springer.com
R Burch, Z Paál - Applied Catalysis A: General, 1994 - Elsevier
Probe molecules can be used to complement surface characterisation techniques for elucidating the nature of possible active sites in supported metal catalysts. 2,2-dimethylbutane (…
Number of citations: 27 www.sciencedirect.com
DJ Doyle, SK Tokach, MS Gordon… - The Journal of Physical …, 1982 - ACS Publications
The 147-nm photolyses of 2, 2-dimethylbutane, 2, 2, 3-trimethylbutane, 2, 2, 3-trimethyl-2-silabutane (iso-propyltrimethylsilane), and 2, 2, 3, 3-tetramethyl-2-silabutane (tert-…
Number of citations: 9 pubs.acs.org
Z Zhang, PG Kusalik, GJ Guo - The Journal of Physical Chemistry …, 2019 - ACS Publications
Crystallization is relevant to many disciplines, and the control of crystallization of molecules is of importance to a great range of technological applications. It has been well established …
Number of citations: 19 pubs.acs.org
RC Munoz, RA Holroyd… - The Journal of Physical …, 1985 - ACS Publications
The mobilityof excess electrons has been measured as a function of pressure to 3 kbar in three nonpolar liquids. For «-hexane the mobility decreases 56% from its 1-atmvalue, for 2, 2-…
Number of citations: 25 pubs.acs.org

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